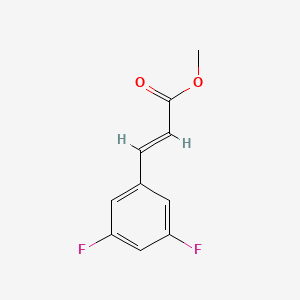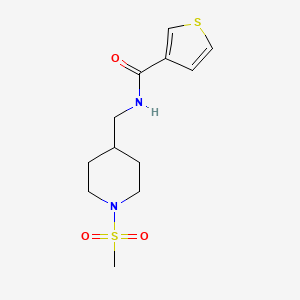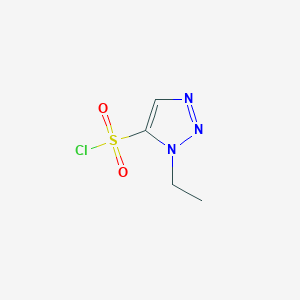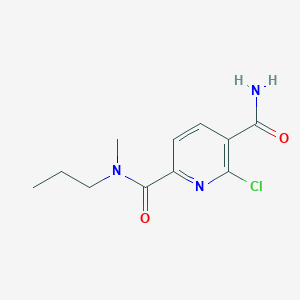
2-((6-氟-2-苯基喹啉-4-基)氧基)-N-(4-甲基苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
While the specific compound 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide is not directly mentioned in the provided papers, we can infer from the related compounds that it likely possesses biological activity. For instance, a similar anilidoquinoline derivative has shown therapeutic efficacy in treating Japanese encephalitis, with significant antiviral and antiapoptotic effects . Another study synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which exhibited broad-spectrum antibacterial activity . These findings suggest that the compound may also have potential therapeutic applications.
Synthesis Analysis
The synthesis of related quinoline derivatives typically involves multi-step reactions, starting with the formation of the core quinoline structure followed by various functionalization reactions. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involved a sequence of reactions starting with 2-aminobenzothiazole and proceeding through intermediates such as chloroacetylchloride and hydrazine hydrate . This suggests that the synthesis of 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide would also require careful planning and execution of multiple synthetic steps.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using various spectroscopic techniques. For instance, a study on a quinazolinone derivative utilized FT-IR and FT-Raman spectroscopy, complemented by DFT calculations, to analyze the vibrational spectroscopy of the molecule . Such techniques would likely be applicable in analyzing the molecular structure of 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide, providing insights into its electronic and vibrational properties.
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions, often depending on the functional groups present on the molecule. The fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for example, is used for the detection and analysis of primary amines, indicating that the molecule can react with amines to form stable fluorescent derivatives . This suggests that the compound may also be reactive towards certain functional groups, which could be exploited in chemical assays or synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be quite diverse, depending on their specific structure. Theoretical calculations, such as those performed for the quinazolinone derivative , can predict properties like molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties. These properties are crucial for understanding the reactivity and potential applications of the compound. For 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide, similar analyses would be necessary to fully characterize its physical and chemical behavior.
科学研究应用
结构化学与性质
已经探索了含酰胺的异喹啉衍生物的结构方面,研究表明这些化合物如何与矿酸相互作用形成凝胶或结晶固体。凝胶或晶体的形成取决于所涉及阴离子的平面度,这表明分子结构在确定这些化合物物理性质中的重要性。这项研究有助于我们了解分子结构的细微变化如何显着影响化学化合物的物理状态和性质 (Karmakar 等,2007)。
药理学和生物活性
研究已经证明了新型苯甲酰基喹啉衍生物在治疗日本脑炎等疾病中的潜在治疗作用。这些化合物表现出显着的抗病毒和抗凋亡作用,表明它们作为药理剂的潜力。此类研究突出了喹啉衍生物在开发针对病毒感染的新型治疗剂中的应用 (Ghosh 等,2008)。
抗菌活性
对新型喹唑啉基乙酰胺的研究表明这些化合物具有抗菌活性。这些化合物抑制细菌生长的能力强调了它们在开发新型抗菌剂中的潜在用途。这项研究例证了持续需要新型化合物来对抗耐药菌株,以及喹啉衍生物在应对这一挑战中所起的潜在作用 (Alagarsamy 等,2015)。
分子合成与表征
与喹啉衍生物相关的化合物的合成和表征强调了有机化学研究的广度,旨在开发在各个领域具有潜在应用的新材料。例如,通过 Sonogashira 交叉偶联合成 N-{2-[3-(3-甲酰基-2-氧代喹啉-1(2H)-基)丙-1-炔基]苯基}乙酰胺代表了复杂有机分子合成方法的进步 (Durgadas 等,2013)。
属性
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2/c1-17-7-9-18(10-8-17)15-27-25(29)16-30-24-14-23(19-5-3-2-4-6-19)28-22-12-11-20(26)13-21(22)24/h2-14H,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGFIFAVQXFXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)


![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)

![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)

![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)

![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)
![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)

